

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethoxymethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethoxymethanol*

Cat. No.: *B161747*

[Get Quote](#)

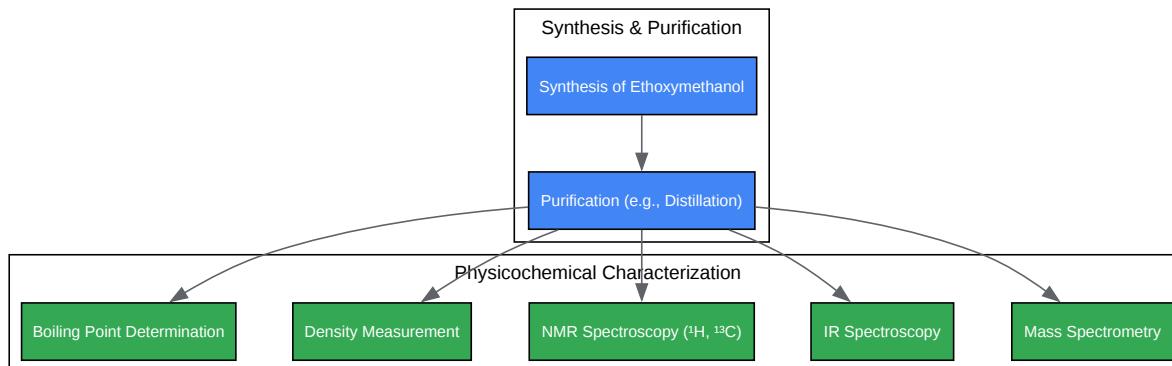
Introduction

Ethoxymethanol (CAS 10171-38-7) is a chemical compound with the molecular formula C3H8O2.^{[1][2][3][4]} It is important to distinguish **ethoxymethanol** from the similarly named 2-ethoxyethanol (CAS 110-80-5), a more commonly known industrial solvent with the molecular formula C4H10O2.^{[5][6]} This guide focuses specifically on the physical and chemical characteristics of **ethoxymethanol** (CAS 10171-38-7), providing a technical overview for researchers, scientists, and professionals in drug development. Due to the limited availability of extensive experimental data for **ethoxymethanol**, this guide incorporates both reported and predicted data, alongside theoretical studies on its chemical behavior.

Physical and Chemical Properties

The known and predicted physical and chemical properties of **ethoxymethanol** are summarized in the table below. It is important to note that some of these values are based on computational predictions and may not reflect experimentally determined figures.

Property	Value	Source
Molecular Formula	C3H8O2	[1] [2] [3] [4]
Molecular Weight	76.09 g/mol	[1] [3] [7]
CAS Number	10171-38-7	[1] [3] [4] [8] [9]
Boiling Point	101.7 °C (at 760 mmHg) (Predicted)	[1] [2]
Density	0.928 g/cm³ (Predicted)	[1] [2]
Flash Point	43.3 °C (Predicted)	[1]
Vapor Pressure	19.5 mmHg (at 25 °C) (Predicted)	[1]
Refractive Index	1.385 (Predicted)	[1]
SMILES	CCOCO	[4] [7]
InChI Key	RRLWYILINGKISHN- UHFFFAOYSA-N	[7]


Chemical Characteristics

Ethoxymethanol, as a hemiacetal, exhibits chemical properties characteristic of both ethers and alcohols. Its stability and reactivity are of primary interest in its potential applications.

Thermal Decomposition

Computational studies have provided insight into the high-temperature chemistry of **ethoxymethanol**.[\[10\]](#) The unimolecular decomposition of **ethoxymethanol** is a key aspect of its thermal stability. The primary decomposition pathway involves H-atom migration, leading to the formation of more stable molecules.[\[10\]](#)

The dominant decomposition reaction is the migration of a hydrogen atom from the hydroxyl group to the ether oxygen, followed by C-O bond cleavage. This results in the formation of ethanol and formaldehyde. This pathway is considered the most significant under pyrolytic conditions.[\[10\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ethoxymethanol | CAS#:10171-38-7 | Chemsoc [chemsoc.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. medkoo.com [medkoo.com]
- 5. atamankimya.com [atamankimya.com]
- 6. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]
- 7. Methanol, ethoxy- | C₃H₈O₂ | CID 3014623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ethoxymethanol | 10171-38-7 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethoxymethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161747#physical-and-chemical-characteristics-of-ethoxymethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com